2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound that features a combination of indole, sulfonyl, and acetamide functional groups
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction, which similar compounds participate in, is a key process in the synthesis of various organic compounds .
Result of Action
The suzuki–miyaura coupling reaction, which similar compounds are involved in, results in the formation of a new carbon-carbon bond .
Action Environment
The suzuki–miyaura coupling reaction, which similar compounds participate in, is known for its mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation, where the indole derivative reacts with a sulfonyl chloride in the presence of a base.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through an amidation reaction, where the sulfonyl-indole derivative reacts with an isopropyl-substituted aniline in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and sulfonyl moieties. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the acetamide and sulfonyl groups. Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group. Common nucleophiles include amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products
Oxidation: Oxidized derivatives of the indole and sulfonyl groups.
Reduction: Reduced forms of the acetamide and sulfonyl groups.
Substitution: Substituted derivatives at the fluorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study the interactions of indole derivatives with biological targets. Its structural similarity to natural indole compounds allows it to interact with various enzymes and receptors.
Medicine
In medicinal chemistry, this compound can be explored for its potential therapeutic properties. Indole derivatives are known for their wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored electronic, optical, and mechanical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide
- 2-{3-[(2-bromophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide
- 2-{3-[(2-methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide
Uniqueness
The uniqueness of 2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide lies in the presence of the fluorophenyl group, which can significantly influence its electronic properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug development and material science applications.
Properties
IUPAC Name |
2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN2O3S/c1-18(2)19-11-13-21(14-12-19)28-26(30)16-29-15-25(22-8-4-6-10-24(22)29)33(31,32)17-20-7-3-5-9-23(20)27/h3-15,18H,16-17H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQFFGUUWAHSBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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